
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a phenylsulfanyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptopyrimidine with phenyl iodide in the presence of a base, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Hydroxy-5-(phenylsulfonyl)pyrimidin-4(3H)-one.
Reduction: Formation of 5-(Phenylsulfanyl)pyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidinones depending on the reagent used.
Applications De Recherche Scientifique
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and phenylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenylsulfanyl-2,4-dihydroxypyrimidine
- 6-Hydroxy-5-(methylsulfanyl)pyrimidin-4(3H)-one
- 5-(Phenylsulfanyl)pyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
| 183811-08-7 | |
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Clé InChI |
HBRYVNFLHJOOTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(N=CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
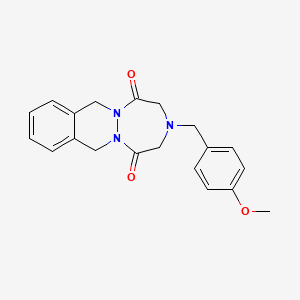
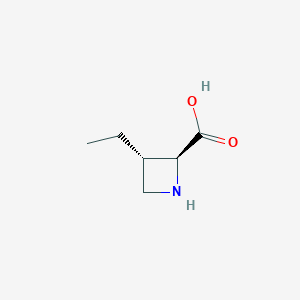
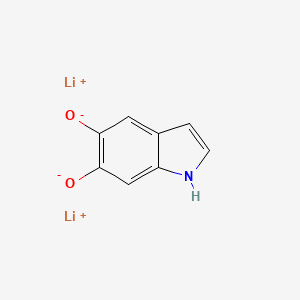
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


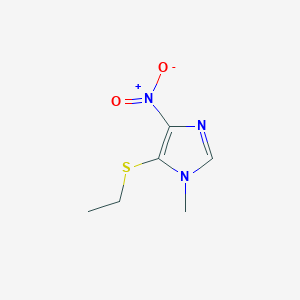
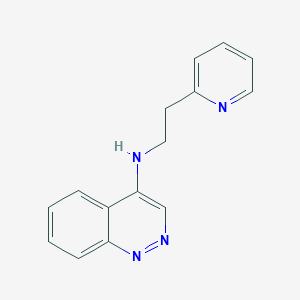
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
